4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization . One common method involves the use of phenylselenyl chloride to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit diverse biological activities, making them comparable to pyrazole derivatives in terms of their applications and potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-amino-N-cyclohexyl-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-8-10(13)11(15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNLPKMUKIJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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